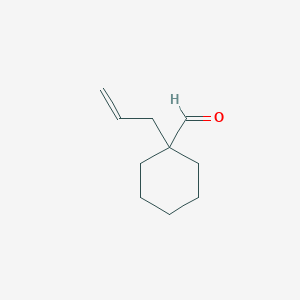

1-Allylcyclohexanecarbaldehyde

Descripción general

Descripción

1-Allylcyclohexanecarbaldehyde is a compound that can be inferred to have a cyclohexane ring with an aldehyde functional group and an allyl substituent. While the provided papers do not directly discuss this compound, they do provide insights into the reactivity and utility of similar structures in synthetic chemistry.

Synthesis Analysis

The synthesis of compounds related to this compound can be complex and versatile. For instance, the synthesis of 8-halonaphthalene-1-carbaldehyde derivatives involves converting the structure into Ellman's imine and subjecting it to several transformations to achieve a library of polycyclic carbo- and heterocycles . Similarly, the three-component domino reaction described in the synthesis of functionalized indolylbutenes from 1H-indole-3-carbaldehyde suggests that a compound like this compound could potentially be synthesized through multi-component reactions involving allylation .

Molecular Structure Analysis

The molecular structure of this compound is not directly analyzed in the provided papers. However, the structure of related compounds, such as those derived from 4-oxoazetidine-2-carbaldehydes, shows that the stereochemistry of the allylation reaction can significantly influence the final molecular structure . This implies that the molecular structure of this compound would also be influenced by the conditions under which the allyl group is introduced.

Chemical Reactions Analysis

The chemical reactions involving carbaldehyde structures are diverse. For example, cyclohexylamine reacts with carbaldehyde derivatives to yield products through nucleophilic substitution or condensation followed by hydrolysis, depending on the substituents present on the carbaldehyde . This suggests that this compound could undergo similar reactions, potentially leading to a variety of products depending on the reaction conditions and the nucleophiles involved.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be speculated based on related compounds. Cyclohexanecarbaldehyde, for instance, is used in multicomponent syntheses to create a range of functionalized cyclohexyl-substituted compounds . This indicates that this compound would likely be a reactive aldehyde, capable of participating in various chemical reactions to form diverse products with potentially valuable properties.

Aplicaciones Científicas De Investigación

Scientific Research Applications of 1-Allylcyclohexanecarbaldehyde

Antibacterial Applications

- The atom transfer radical polymerization of 1-allylindole-3-carbaldehyde (AIC), a compound structurally similar to this compound, has been explored for its antibacterial properties. Studies revealed that polymers derived from AIC, such as poly(1-allylindole-3-carbaldehyde) (PAIC) and its silver nanocomposite, exhibit significant antibacterial activity against various pathogens including Staphylococcus aureus, Proteus mirabilis, and Klebsiella pneumoniae (Srivastava, Mishra, Singh, & Kumar, 2012).

Polymerization and Chemical Reactions

- Research has focused on the controlled radical polymerization of compounds similar to this compound, yielding polymers with narrow molar mass distribution. These materials retain functional groups crucial for further chemical modification and applications in various fields (Srivastava et al., 2013).

Catalytic Applications

- In catalysis, the reactivity of allylic alcohols like this compound has been studied. For instance, the Grubbs carbene complex has been investigated for its interaction with allylic alcohols, leading to various products including propionaldehyde and other carbonyl derivatives (Werner, Grünwald, Stueer, & Wolf, 2003).

Synthetic Organic Chemistry

- The compound has found use in synthetic organic chemistry, particularly in reactions involving allylic alcohols and aldehydes. These reactions are crucial for the formation of complex molecules with potential applications in pharmaceuticals and natural product synthesis (Pan, Ni, Fu, & Yu, 2017).

Chemical Synthesis and Functionalization

- Research has been conducted on the allylation of aldehydes with allyltrichlorosilanes, a process that involves compounds structurally related to this compound. Such studies contribute to the understanding of reaction mechanisms and the development of new synthetic pathways in chemistry (Malkov, Ramírez-López, Biedermannová, Rulíšek, Dufková, Kotora, Zhu, & Kočovský, 2008).

Applications in Organic Synthesis

- The use of this compound in the synthesis of various organic compounds, especially those involving cyclopropylboronate esters, trisubstituted cyclopropanols, and 2,3-disubstituted cyclobutanones, has been a significant area of research. These methods provide access to complex structures used in medicinal chemistry and material science (Hussain, Li, Hussain, Ureña, Carroll, & Walsh, 2009).

Propiedades

IUPAC Name |

1-prop-2-enylcyclohexane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-2-6-10(9-11)7-4-3-5-8-10/h2,9H,1,3-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJQHAKEQZQQCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CCCCC1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-trifluoromethylspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3016592.png)

![2-chloro-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B3016597.png)

![Methyl 2-(4-chlorophenyl)-7-hydroxy-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate](/img/structure/B3016598.png)

![N-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B3016599.png)

![3-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B3016600.png)

![1-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-N~4~-(4-methoxyphenyl)-1H-imidazole-4-carboxamide](/img/structure/B3016604.png)

![3-(4-nitrophenyl)-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3016608.png)

![2-[2-Nitro-6-(trifluoromethyl)phenyl]acetic acid](/img/structure/B3016614.png)

![8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(2-morpholin-4-ylethyl)purine-2,6-dione](/img/structure/B3016615.png)